4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline
Description
Properties
CAS No. |
609354-38-3 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
4,6-dimethyl-2-pyridin-4-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C16H18N2/c1-11-3-4-15-14(9-11)12(2)10-16(18-15)13-5-7-17-8-6-13/h3-9,12,16,18H,10H2,1-2H3 |
InChI Key |
IWBFVISXEACBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)C)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Procedure
The Grignard protocol involves the preparation of homoallylamines as intermediates:
- Reagents : Allyl bromide (3 mmol), indium powder (1.5 mmol), aldimines (1 mmol), dry methanol.
- Conditions : Stirred at room temperature until complete dissolution of metal (1–4 hours).
- Workup : Reaction mixture is treated with saturated ammonium chloride solution, followed by extraction with ethyl acetate and purification via flash column chromatography.
Cyclization
The homoallylamines obtained are subjected to acid-promoted intramolecular cyclization:
- Reagents : 85% sulfuric acid added dropwise at 0°C.
- Monitoring : Thin-layer chromatography (TLC) on Silufol UV254 sheets.
- Outcome : Formation of tetrahydroquinoline derivatives.
Analysis
Products are characterized using:
- Spectroscopy : IR (ν NH bands), ¹H-NMR for structural confirmation.
- Mass Spectrometry : Principal fragmentation due to the loss of allyl radicals.
Borrowing Hydrogen Catalysis
Procedure
This method employs a homogeneous catalytic system for atom-efficient synthesis:
- Starting Materials : 2-Aminobenzyl alcohols.
- Catalyst : Requires specific hydrogen pressure for effective reduction.
- Conditions : Heating in a tightly closed vial at 120°C.
Optimized Conditions
The reaction produces a mixture of quinoline and tetrahydroquinoline derivatives under varying hydrogen pressures:
- Low hydrogen pressure favors quinoline formation.
- Increased pressure yields tetrahydroquinolines predominantly.
Analysis
Characterization includes:
- High-resolution NMR and LC-MS to confirm product identity and purity.
Imino Diels-Alder Cycloaddition
Procedure
A one-pot synthesis method catalyzed by BiCl₃:
- Reagents : Toluidine, N-vinylpyrrolidin-2-one, nitrobenzaldehydes.
- Conditions : Reaction proceeds under ambient conditions.
- Workup : Purification via silica gel column chromatography using ethyl acetate as eluent.
Outcome
This method yields pyrrolidine derivatives as intermediates for further conversion into tetrahydroquinolines.
Analysis
Spectroscopic techniques employed:
- Inverse-detected 2D NMR experiments for structural elucidation.
Data Table: Key Reaction Parameters
| Method | Catalyst/Conditions | Yield (%) | Analytical Techniques |
|---|---|---|---|
| Grignard Protocol | Indium/Methanol | High | IR, NMR, Mass Spectrometry |
| Borrowing Hydrogen | Homogeneous Catalyst/120°C | Moderate | LC-MS, NMR |
| Imino Diels-Alder | BiCl₃/Ambient Conditions | Variable | 2D NMR |
Notes on Optimization
- Reaction temperatures and pressures significantly impact product distribution in borrowing hydrogen catalysis.
- Purity can be enhanced by optimizing chromatographic conditions during workup in Grignard protocols.
- BiCl₃ catalysis offers a greener alternative but requires careful reagent selection to avoid side reactions.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinolines .
Scientific Research Applications
4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Tetrahydroquinoline Derivatives
The biological and physicochemical properties of tetrahydroquinoline derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of 4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline with analogous compounds:
Table 1: Comparative Data of Key Tetrahydroquinoline Derivatives
Physicochemical Properties
- Melting Points : Methyl and halogen substituents increase melting points (e.g., compound 1 : 190–193°C vs. compound 12 : 138–139°C), likely due to enhanced crystallinity from polar groups .
- Molecular Weight : Halogenation (e.g., compound 5 ) significantly increases molecular weight (316.79 g/mol), impacting pharmacokinetic properties like solubility .
Key Research Findings
Antifungal Specificity : Compound 12 ’s pyridinyl group is critical for antifungal activity, as furan-substituted analogs lack this effect .
Synthetic Robustness: The Povarov reaction efficiently generates diverse tetrahydroquinolines but struggles with electron-withdrawing groups (e.g., 7-aza, 4-oxo), limiting structural diversity .
Prebiotic Relevance: Simple derivatives like 2-methyl-THQ (compound 4) form under hydrothermal conditions, suggesting abiotic pathways for tetrahydroquinoline synthesis .
Biological Activity
4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline
- Molecular Formula : C14H16N2
- Molecular Weight : 224.29 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline. It has been evaluated against various cancer cell lines:
These values indicate that the compound exhibits cytotoxic effects at relatively low concentrations.
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells.
- Induction of Apoptosis : It triggers apoptotic pathways leading to programmed cell death.
- Inhibition of Angiogenesis : By interfering with vascular endothelial growth factor (VEGF) signaling, it reduces tumor vascularization.
Neuroprotective Effects
Studies have also suggested neuroprotective properties of this compound. In models of neurodegeneration, it has been shown to:
- Reduce oxidative stress markers.
- Inhibit neuronal apoptosis.
This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Study on Anticancer Activity
In a study published in Cancer Letters, researchers synthesized derivatives of tetrahydroquinoline and assessed their anticancer activity. The study found that derivatives with a pyridine moiety exhibited enhanced cytotoxicity against various cancer cell lines compared to non-pyridine analogs .
Neuroprotection in Animal Models
A study conducted in vivo demonstrated that administration of 4,6-Dimethyl-2-(pyridin-4-yl)-1,2,3,4-tetrahydroquinoline in rodent models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque formation . This indicates its potential for further development as a therapeutic agent for neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
